molecular formula C13H15F3O2 B7993413 4'-iso-Pentoxy-2,2,2-trifluoroacetophenone

4'-iso-Pentoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7993413
M. Wt: 260.25 g/mol
InChI Key: NGHVHFCNJSCFDA-UHFFFAOYSA-N
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Description

4’-iso-Pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an iso-pentoxy substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-iso-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4-hydroxyacetophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4’-iso-Pentoxyacetophenone, which is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide under conditions that may include a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of 4’-iso-Pentoxy-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-iso-Pentoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenones.

Scientific Research Applications

4’-iso-Pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-iso-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iso-pentoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-2,2,2-trifluoroacetophenone
  • 4’-Ethoxy-2,2,2-trifluoroacetophenone
  • 4’-Propoxy-2,2,2-trifluoroacetophenone

Uniqueness

4’-iso-Pentoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-pentoxy group, which can impart different steric and electronic properties compared to other alkoxy-substituted trifluoroacetophenones. This can result in distinct reactivity and interaction profiles, making it valuable for specific applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(3-methylbutoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-9(2)7-8-18-11-5-3-10(4-6-11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHVHFCNJSCFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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